

Application Note: Synthesis of N,N-di(Boc)methylamine

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Compound of Interest		
Compound Name:	NH-bis(C1-Boc)	
Cat. No.:	B1587361	Get Quote

Abstract

This application note provides a detailed protocol for the synthesis of N,N-di(Boc)methylamine, a valuable building block in organic synthesis, particularly in the preparation of more complex molecules where controlled introduction of a methylamino moiety is required. The protocol describes the double protection of methylamine using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. This method is straightforward and can be performed in a standard laboratory setting.

Introduction

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. While mono-Boc protection of primary amines is common, the synthesis of N,N-di(Boc) protected amines provides a unique reagent for various synthetic transformations. N,N-di(Boc)methylamine can serve as a precursor for the controlled generation of the methylamino group. This application note details a reliable method for the preparation of N,N-di(Boc)methylamine from methylamine hydrochloride.

Experimental Protocol Materials and Equipment

Methylamine hydrochloride (CH₃NH₂·HCl)



- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure

- Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylamine hydrochloride (1.0 eq) in water (50 mL). Cool the solution to 0 °C in an ice bath.
- Basification: Slowly add a 2 M aqueous solution of sodium hydroxide (2.5 eq) to the stirred solution of methylamine hydrochloride at 0 °C.
- Addition of (Boc)₂O: To the cold, stirred solution, add a solution of di-tert-butyl dicarbonate
 (2.2 eq) in dichloromethane (50 mL) dropwise over 30 minutes.
- Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).



- Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
- Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (50 mL), followed by brine (50 mL).
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure N,N-di(Boc)methylamine.

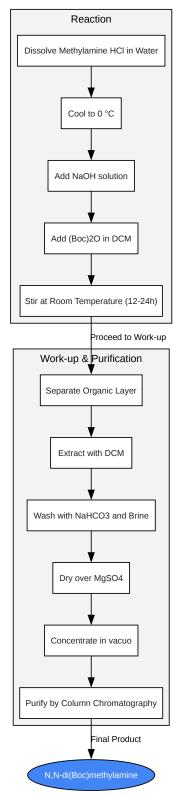
Data Presentation

Parameter	Value
Starting Material	Methylamine hydrochloride
Reagents	Di-tert-butyl dicarbonate, Sodium hydroxide
Solvent	Dichloromethane, Water
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-24 hours
Product	N,N-di(Boc)methylamine
Typical Yield	70-85%
Appearance	Colorless to pale yellow oil or solid
Molecular Formula	C11H21NO4
Molecular Weight	231.29 g/mol

Experimental Workflow



Synthesis of N,N-di(Boc)methylamine Workflow



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Caption: Workflow for the synthesis of N,N-di(Boc)methylamine.



Safety Precautions

- · Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Di-tert-butyl dicarbonate is an irritant and lachrymator. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- Sodium hydroxide is corrosive. Handle with care to avoid skin and eye contact.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of N,N-di(Boc)methylamine. The described method is robust and provides the desired product in good yield. This compound is a useful building block for organic chemists and drug development professionals.

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